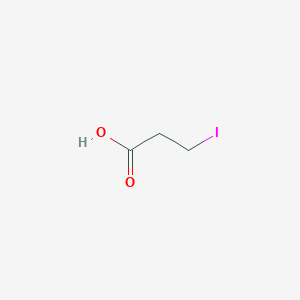![molecular formula C13H20O8 B093939 [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate CAS No. 15830-76-9](/img/structure/B93939.png)
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is a chemical compound that belongs to the class of organic compounds known as acetate esters. It is commonly referred to as 6-acetoxy-5,6-dihydro-4-methoxy-2-methyl-4H-pyran-3-yl acetate. This compound has gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is not fully understood. However, studies have shown that it exerts its pharmacological effects through various mechanisms, including:
1. Induction of apoptosis: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been shown to induce apoptosis in cancer cells, which leads to their death.
2. Inhibition of inflammation: This compound has been shown to inhibit the production of pro-inflammatory cytokines, which reduces inflammation.
3. Inhibition of microbial growth: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate inhibits the growth of bacteria and fungi by disrupting their cell membrane.
Effets Biochimiques Et Physiologiques
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has various biochemical and physiological effects, including:
1. Anti-cancer activity: This compound induces apoptosis in cancer cells, which leads to their death.
2. Anti-inflammatory activity: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound inhibits the growth of bacteria and fungi by disrupting their cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. It is easy to synthesize.
2. It has a high yield and purity.
3. It has potential pharmacological properties.
Limitations:
1. Its mechanism of action is not fully understood.
2. It may have limited solubility in some solvents.
3. It may have limited stability under certain conditions.
Orientations Futures
There are several future directions for the study of [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate, including:
1. Further studies on its mechanism of action.
2. Studies on its potential use as a therapeutic agent for cancer, inflammation, and microbial infections.
3. Studies on its pharmacokinetics and pharmacodynamics.
4. Studies on its toxicity and safety profile.
5. Studies on its potential use as a drug delivery system.
Conclusion:
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to have anti-cancer, anti-inflammatory, and antimicrobial activity. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate can be synthesized through the reaction of 6-methoxy-5,6-dihydro-4H-pyran-3-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at room temperature and yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been studied extensively in scientific research due to its potential pharmacological properties. Some of the areas of research include:
1. Anti-cancer activity: Studies have shown that [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
2. Anti-inflammatory activity: This compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial activity: [(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate has been shown to have antimicrobial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
15830-76-9 |
|---|---|
Nom du produit |
[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate |
Formule moléculaire |
C13H20O8 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S,6S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12+,13+/m1/s1 |
Clé InChI |
RTVWBDNQHISFHI-ZLUKUHHFSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
Methyl 2-O,3-O,4-O-triacetyl-6-deoxy-α-D-talopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



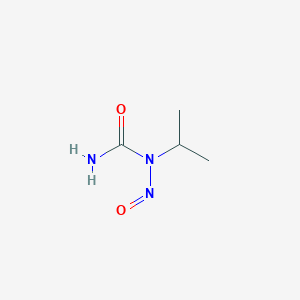
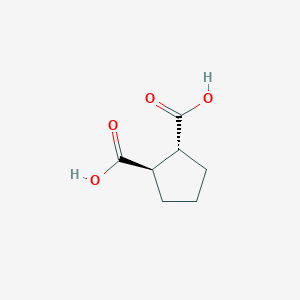
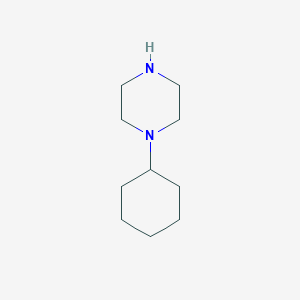
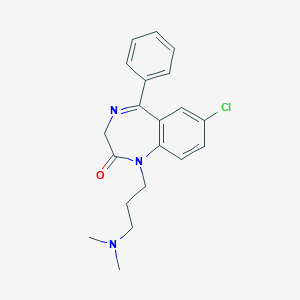
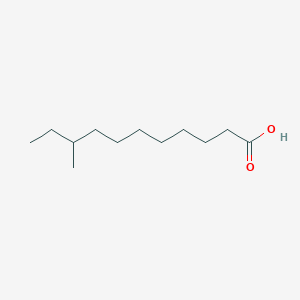
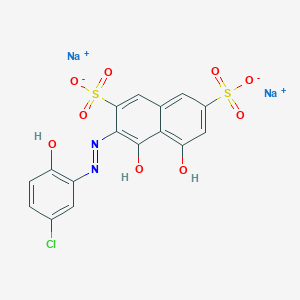
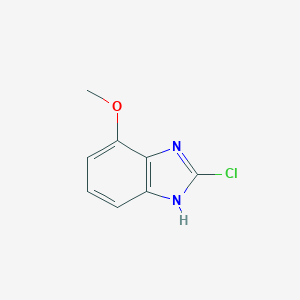
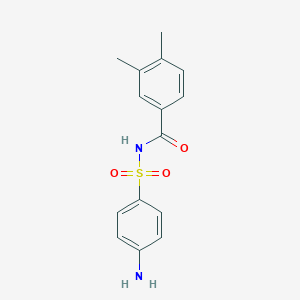
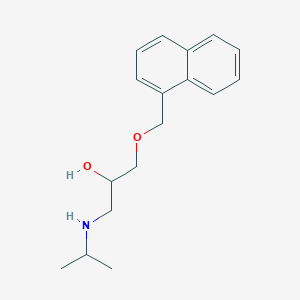
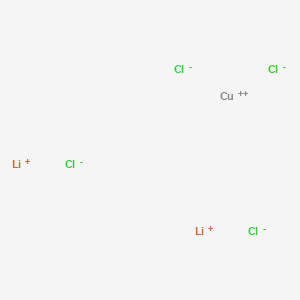
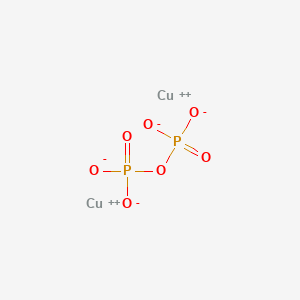
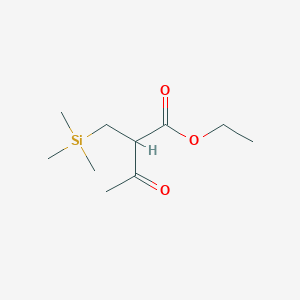
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
